1-benzyl-4-ethynylbenzene
Description
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Properties
CAS No. |
10509-21-4 |
|---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-benzyl-4-ethynylbenzene: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-ethynylbenzene, a bifunctional aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. The molecule's unique architecture, combining a diarylmethane framework with a reactive terminal alkyne, makes it a versatile building block for creating complex molecular structures, conjugated polymers, and novel pharmaceutical scaffolds. This document details its chemical structure, physicochemical properties, spectroscopic signature, a robust synthetic protocol via Sonogashira coupling, and a discussion of its chemical reactivity and potential applications.
Introduction: The Molecular Architecture and Strategic Value
This compound (IUPAC Name: 1-ethynyl-4-(phenylmethyl)benzene) is an organic compound featuring a diarylmethane core substituted with a terminal acetylene group. This structure is strategically significant for several reasons:
-
The Diarylmethane Scaffold: The core structure, diphenylmethane, is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The benzylic methylene bridge offers conformational flexibility and serves as a key pharmacophoric element.[1]
-
The Terminal Alkyne Handle: The ethynyl group is a highly versatile functional "handle." Its high electron density and linear geometry make it an ideal participant in a wide array of powerful chemical transformations, most notably in carbon-carbon bond formation and cycloaddition reactions.[2]
The combination of these two motifs in a single molecule creates a powerful synthon for the construction of extended conjugated systems and for the derivatization of bioactive scaffolds. The benzyl group generally enhances solubility in common organic solvents, facilitating its use in a variety of reaction conditions.
Physicochemical and Spectroscopic Profile
Core Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 10509-21-4 | [3] |
| Molecular Formula | C₁₅H₁₂ | [3] |
| Molecular Weight | 192.26 g/mol | [3] |
| InChI Key | WLKKPTRZCRQBDY-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C#C | [3] |
| Appearance | Not specified in reviewed literature | - |
| Melting Point | Not specified in reviewed literature | - |
| Boiling Point | Not specified in reviewed literature | - |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, ether, and chlorinated solvents. | [4] |
Predicted Spectroscopic Signature
Definitive experimental spectra for this compound are not widely published. However, a highly accurate spectroscopic profile can be predicted based on the analysis of its functional groups and data from analogous structures.
-
¹H NMR (predicted in CDCl₃, 400 MHz):
-
δ ≈ 7.40-7.15 ppm (m, 9H): This complex multiplet region would correspond to the nine protons on the two aromatic rings.
-
δ ≈ 4.00 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic methylene (-CH₂-) bridge.
-
δ ≈ 3.05 ppm (s, 1H): A sharp singlet characteristic of the terminal acetylenic proton (-C≡C-H). For comparison, the acetylenic proton in 1-ethynyl-4-nitrobenzene appears at δ 3.25 ppm.[5]
-
-
¹³C NMR (predicted in CDCl₃, 101 MHz):
-
δ ≈ 141-138 ppm: Quaternary carbons of the aromatic rings attached to the benzyl and ethynyl groups.
-
δ ≈ 132-126 ppm: Aromatic C-H carbons.
-
δ ≈ 84 ppm: The quaternary alkyne carbon (-C ≡C-H).
-
δ ≈ 77 ppm: The terminal alkyne carbon (-C≡C -H). In 1-ethynyl-4-nitrobenzene, these carbons appear at 82.1 and 81.9 ppm.[5]
-
δ ≈ 41 ppm: The benzylic methylene carbon (-C H₂-).
-
-
Infrared (IR) Spectroscopy:
-
~3300 cm⁻¹ (sharp, strong): This is a highly characteristic absorption for the terminal alkyne ≡C-H stretch.[5][6]
-
~2110 cm⁻¹ (sharp, medium): This absorption corresponds to the C≡C triple bond stretch. Its intensity is enhanced by the asymmetry of the terminal alkyne.[5][6]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
-
Mass Spectrometry (EI):
-
m/z ≈ 192.09: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₅H₁₂.
-
Synthesis Protocol: A Two-Step Sonogashira Coupling Approach
The most logical and efficient synthesis of this compound involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[7] A robust strategy employs a protected alkyne, such as ethynyltrimethylsilane, to prevent undesired side reactions, followed by a straightforward deprotection step.
The precursor, 1-benzyl-4-iodobenzene (or the corresponding bromide), can be synthesized via standard methods such as the benzylation of iodobenzene.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-benzyl-4-((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling
Causality: This step constructs the core carbon skeleton. Using a silyl-protected alkyne like ethynyltrimethylsilane prevents the formation of di-alkyne homocoupling byproducts (Glaser coupling), ensuring a cleaner reaction and higher yield of the desired product.[8]
-
Reactor Setup: To an oven-dried Schlenk flask, add 1-benzyl-4-iodobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for the stability of the palladium(0) active catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (Et₃N, 2.5 eq.).
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or GC-MS analysis indicates complete consumption of the starting aryl iodide.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure silyl-protected product.
Step 2: Deprotection to Yield this compound
Causality: The silicon-carbon bond is labile under basic or fluoride-ion-mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and cost-effective for removing the TMS group without affecting other parts of the molecule.[9][10]
-
Dissolution: Dissolve the 1-benzyl-4-((trimethylsilyl)ethynyl)benzene (1.0 eq.) from Step 1 in methanol.
-
Base Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.2 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether or ethyl acetate, wash with water to remove salts, and then with brine.
-
Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by column chromatography can be performed if necessary.
Chemical Reactivity and Potential Applications
The utility of this compound stems from the distinct reactivity of its terminal alkyne group.
Caption: Key synthetic transformations of this compound.
-
Click Chemistry: The terminal alkyne is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (R-N₃). This is an invaluable tool for bioconjugation, drug discovery, and materials science.[5]
-
Further Cross-Coupling Reactions: As a terminal alkyne, it can be coupled with various aryl or vinyl halides in a subsequent Sonogashira reaction to create larger, well-defined conjugated systems. This is fundamental for the synthesis of molecular wires and advanced electronic materials.[7]
-
Polymerization: The ethynyl group can undergo polymerization to form substituted polyacetylenes. These materials are often semiconducting and have potential applications in organic electronics.
-
Pharmaceutical Scaffolding: The diarylmethane motif is prevalent in pharmaceuticals. The ability to easily append diverse functionalities via the alkyne "handle" makes this compound an attractive starting point for generating libraries of complex molecules for high-throughput screening in drug development programs.
Conclusion
This compound represents a powerful and versatile molecular building block. Its synthesis is readily achievable through well-established and high-yielding organometallic cross-coupling reactions. The strategic placement of a reactive terminal alkyne on a biologically relevant diarylmethane scaffold opens up a vast chemical space for exploration. For researchers and drug development professionals, this compound offers a reliable platform for the synthesis of novel conjugated materials, the construction of complex organic molecules, and the development of new therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a Sonogashira coupling reaction. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]
-
ChemBK. (2024). 1-Ethyl-4-ethynylbenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Merck Index. (n.d.). Ethynylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Poier, D., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 28(1), 335. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. Retrieved from [Link]
-
Khan, A. T., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(47), 16935–16945. [Link]
-
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Khan, A. T., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. SciELO. Retrieved from [Link]
-
Kumar, R., et al. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry, 10(1), 3135-3162. [Link]
-
Wang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Accounts of Materials Research, 4(1), 16-29. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethenyl-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chembk.com [chembk.com]
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- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
solubility of 1-benzyl-4-ethynylbenzene in organic solvents
Technical Whitepaper: Solubility Profile and Solvent Selection for 1-Benzyl-4-ethynylbenzene
Part 1: Executive Summary
This compound (CAS: 10509-21-4) is a pivotal intermediate in organic synthesis, serving as a "click-ready" building block for conjugated polymers, liquid crystals, and pharmaceutical pharmacophores.[1][2] Its structure—comprising a lipophilic diphenylmethane core functionalized with a terminal alkyne—dictates a specific solubility profile that researchers must master to optimize reaction yields (e.g., CuAAC "click" chemistry, Sonogashira coupling) and purification processes.
This technical guide provides a mechanistic analysis of the compound's solubility, predictive data based on structural analogs, and a validated protocol for experimental determination.
Part 2: Physicochemical Identity & Structural Logic
Understanding the solubility of this compound requires analyzing its molecular architecture.[2] It is a Class II (Low Solubility/High Permeability) candidate in the Biopharmaceutics Classification System (BCS) context, driven by its high lipophilicity.
| Property | Value / Description |
| CAS Number | 10509-21-4 |
| Molecular Formula | C₁₅H₁₂ |
| Molecular Weight | 192.26 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| LogP (Estimated) | ~4.5 – 5.0 (Highly Lipophilic) |
| Structural Features | Hydrophobic Core: Two benzene rings linked by a methylene bridge.Reactive Handle: Terminal alkyne (weakly acidic proton, pKa ~25).[2][3] |
Solubility Mechanism:
The dissolution of this compound is governed by London Dispersion Forces and
Part 3: Solubility Profile (Predictive & Analog-Based)
Note: Specific quantitative solubility data (g/L) for this CAS is not widely published. The following data is derived from structural analogs (e.g., 1-ethyl-4-ethynylbenzene, 4-ethynylbiphenyl) and standard synthetic protocols.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for reaction and liquid-liquid extraction.[2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Standard solvents for coupling reactions. |
| High Dipole Aprotic | DMSO, DMF, DMAc | Good (>50 mg/mL) | Preferred for Sonogashira coupling and CuAAC click chemistry. |
| Aromatic | Toluene, Benzene | Excellent | Used for high-temperature functionalization.[2] |
| Aliphatic | Hexanes, Pentane | Moderate | Often used as a non-solvent for recrystallization or in flash chromatography gradients. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Solubility increases with temperature; potential recrystallization solvent. |
| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Requires organic co-solvent (e.g., DMSO) or surfactant for biological applications. |
Part 4: Experimental Protocol – Saturation Shake-Flask Method
For critical applications (e.g., formulation or kinetic studies), rely on empirical data rather than prediction. This self-validating protocol ensures accurate solubility determination.
Reagents:
-
Target Solvent (HPLC Grade)
-
Syringe Filter (0.45 µm PTFE - hydrophobic)[2]
Workflow:
-
Excess Addition: Add the compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Critical: Protect from light to prevent alkyne polymerization.
-
Phase Separation: Centrifuge or let settle to separate the supernatant.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.
-
Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm) against a standard curve.
Visualization: Solubility Determination Workflow
Figure 1: Step-by-step workflow for the Saturation Shake-Flask method to determine thermodynamic solubility.
Part 5: Application-Specific Solvent Selection
Click Chemistry (CuAAC)
The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition.[2][5]
-
Challenge: The compound is insoluble in water, the ideal medium for "click" reactions.
-
Solution: Use a binary solvent system.
Sonogashira Coupling
-
Challenge: High temperatures and basic conditions.
-
Solution: Anhydrous DMF or Toluene with Triethylamine (TEA).
-
Why: These solvents solubilize the palladium catalyst and the alkyne while having high boiling points for kinetic acceleration.
Visualization: Solvent Selection Decision Matrix
Figure 2: Decision tree for selecting the optimal solvent based on the intended chemical transformation.[2]
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved October 26, 2023, from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™.[2] Retrieved October 26, 2023, from [Link]
Sources
synthesis pathways for 1-benzyl-4-ethynylbenzene from precursors
CAS: 10509-21-4 | Formula:
Executive Summary
1-Benzyl-4-ethynylbenzene is a pivotal building block in materials science, serving as a precursor for liquid crystals, molecular wires, and "click" chemistry-enabled polymers.[1] Its structural duality—combining a flexible diphenylmethane core with a rigid, reactive terminal alkyne—demands a synthesis strategy that preserves the benzylic methylene bridge while efficiently installing the alkyne functionality.
This technical guide outlines a modular, scalable synthesis pathway. Unlike theoretical routes, this guide prioritizes process reliability and purification efficiency , favoring a Sonogashira cross-coupling approach over carbonyl homologation due to superior atom economy and scalability.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a convergent C(sp)–C(sp²) disconnection. While the alkyne could theoretically be installed via homologation of an aldehyde (Corey-Fuchs or Bestmann-Ohira), the commercially available 4-bromobenzyl precursors make the transition-metal catalyzed cross-coupling the most direct route.
Strategic Disconnections
-
Primary Disconnection (A): The alkyne-aryl bond. This points to a Sonogashira coupling between an aryl halide and a protected acetylene source (TMS-acetylene).
-
Secondary Disconnection (B): The benzyl-aryl bond. This points to a Friedel-Crafts alkylation connecting the two benzene rings.
Synthesis Pathway Diagram[2]
Caption: Modular synthesis pathway from commodity starting materials to the target alkyne.
Part 2: Detailed Experimental Protocols
Phase 1: Construction of the Diphenylmethane Core
Objective: Synthesis of 1-benzyl-4-bromobenzene (Intermediate A). Reaction Type: Friedel-Crafts Alkylation.
This step utilizes the high reactivity of benzyl halides. We use benzene in large excess to act as both solvent and reagent, which minimizes the formation of poly-alkylated byproducts (e.g., dibenzylbenzenes).
Reagents & Materials:
-
4-Bromobenzyl chloride (1.0 eq)
-
Benzene (Anhydrous, 10-15 eq)
-
Aluminum Chloride (
, 1.1 eq) -
Quench: Ice water/HCl
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and an addition funnel. Purge with Argon.
-
Solvent Charge: Add anhydrous benzene (solvent/reactant) to the flask.
-
Catalyst Activation: Add
in portions at 0°C. The mixture may turn yellow/orange. -
Addition: Dissolve 4-bromobenzyl chloride in a minimal amount of benzene. Add this solution dropwise to the
suspension at 0°C over 30 minutes. Critical: Slow addition prevents local hotspots and polymerization. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Hexanes).
-
Workup: Pour the reaction mixture carefully onto crushed ice/HCl. Extract with diethyl ether. Wash organics with brine, dry over
, and concentrate.[2][3] -
Purification: Distillation under reduced pressure or recrystallization from ethanol to yield a white crystalline solid.
Phase 2: Sonogashira Cross-Coupling
Objective: Installation of the protected alkyne.
Reaction Type: Pd/Cu-catalyzed
We utilize Trimethylsilylacetylene (TMS-acetylene) rather than acetylene gas. This serves two purposes: it prevents "Glaser" homocoupling of the alkyne, and it ensures mono-substitution on the aryl ring.
Reagents & Materials:
-
Intermediate A (1.0 eq)
-
TMS-Acetylene (1.2 eq)
-
Catalyst:
(3 mol%) -
Co-catalyst: CuI (1.5 mol%)
-
Base/Solvent:
/ THF (1:1 mix)
Protocol:
-
Degassing (Critical): Oxygen is the enemy of this reaction (leads to catalyst poisoning and homocoupling). Sparge the THF/
mixture with Argon for 20 minutes before use. -
Charging: In a glovebox or under strict Schlenk conditions, add Intermediate A,
, and CuI to the reaction vessel. -
Initiation: Add the degassed solvent mixture.[2] Stir until the catalyst is dissolved (yellow to clear/brown).
-
Addition: Add TMS-acetylene via syringe.
-
Heating: Heat to 60°C for 12–18 hours. The reaction mixture will likely darken and precipitate ammonium salts (
). -
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with ethyl acetate.
-
Purification: Flash column chromatography (Silica, 100% Hexanes). The TMS-protected product is non-polar.
Phase 3: Deprotection to Target
Objective: Removal of the TMS group to reveal the terminal alkyne. Reaction Type: Base-mediated cleavage.
Reagents:
-
TMS-Intermediate (1.0 eq)
- (2.0 eq)
-
Methanol / THF (1:1)
Protocol:
-
Dissolve the TMS-intermediate in THF.
-
Add Methanol, followed by solid
. -
Stir at RT for 1–2 hours. Monitor by TLC (product will be slightly more polar than the starting material).
-
Workup: Dilute with water, extract with hexanes/EtOAc.
-
Final Purification: Recrystallization from hexanes or sublimation (if high purity is required for electronic applications).
Part 3: Mechanistic Insight & Troubleshooting
The success of the Sonogashira coupling relies on the synergistic cycle between Palladium and Copper. Understanding this cycle allows for rapid troubleshooting.
Catalytic Cycle Diagram
Caption: Simplified Sonogashira catalytic cycle highlighting the critical transmetallation step.
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Glaser Coupling | Blue/Green color in reaction; product is diyne. | Oxygen presence oxidizing Cu(I). | Degas solvents rigorously; keep under positive Ar pressure. |
| No Reaction | Starting material remains unchanged. | Catalyst poisoning or inactive Aryl Halide. | Ensure Ar-Br is used (Ar-Cl is too inert for standard conditions). Increase Temp to 80°C. |
| Pd Black | Black precipitate forms early. | Ligand dissociation / Pd agglomeration. | Add excess |
Part 4: Characterization Data
Expected spectral data for This compound :
-
Physical State: White to pale yellow solid.
-
NMR (400 MHz,
):-
3.05 (s, 1H,
) – Diagnostic terminal alkyne proton. -
4.00 (s, 2H,
) – Benzylic methylene. - 7.15–7.45 (m, 9H, Aromatic protons).
-
3.05 (s, 1H,
-
IR Spectroscopy:
-
(
stretch). -
(
stretch, weak).
-
(
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Friedel-Crafts Protocols: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference Text).
-
Specific CAS Data & Applications: PubChem Compound Summary for CID 5685149, this compound.[1]
-
Catalyst Optimization: Plenio, H. (2008). The Sonogashira coupling reaction - a boom in the synthesis of alkynes.[5] Angewandte Chemie International Edition.
- Synthesis of Diphenylmethanes: Application of Friedel-Crafts benzylation in: Journal of Chemical Education, 2004, 81, 1361.
Sources
The Strategic deployment of 1-benzyl-4-ethynylbenzene in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. This guide provides an in-depth technical exploration of 1-benzyl-4-ethynylbenzene, a versatile building block with significant potential in medicinal chemistry. We will dissect the molecule's constituent parts—the benzyl group as a privileged pharmacophore and the terminal alkyne as a reactive handle for molecular diversification. This document will detail robust synthetic protocols for this compound and its subsequent elaboration into libraries of bioactive compounds via cornerstone reactions such as the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." Through a synthesis of established principles and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their quest for next-generation therapeutics, with a particular focus on the development of anticancer and neuroprotective agents.
Introduction: Unveiling the Potential of a Bifunctional Scaffold
The pursuit of novel chemical entities with therapeutic promise is a cornerstone of medicinal chemistry. The design and synthesis of molecules that can interact with biological targets with high affinity and selectivity is a complex endeavor, often relying on the use of well-defined molecular scaffolds that can be readily modified to explore chemical space. This compound emerges as a molecule of significant interest due to its unique bifunctional nature. It strategically combines two key functionalities:
-
The Benzyl Group: This moiety is a well-established pharmacophore found in a multitude of biologically active compounds. Its presence can confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets, such as cation-π interactions.[1][2] The benzyl group is a common feature in potent anticancer agents and acetylcholinesterase inhibitors, highlighting its broad therapeutic relevance.[3][4][5]
-
The Terminal Ethynyl Group: The terminal alkyne is a highly versatile functional group in organic synthesis, serving as a linchpin for the construction of more complex molecular architectures.[6] Its reactivity in reactions like the Sonogashira coupling and "click chemistry" allows for the efficient and modular assembly of diverse compound libraries, a critical aspect of modern drug discovery.[7][8]
This guide will provide a comprehensive overview of the synthesis of this compound and its application as a starting material for the generation of novel bioactive molecules. We will explore the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core molecule is the essential first step in any drug discovery campaign. The most efficient and widely adopted method for the preparation of terminal aryl alkynes is the Sonogashira coupling reaction.[9] This palladium- and copper-catalyzed cross-coupling reaction provides a direct and high-yielding route to this compound from readily available starting materials.
A particularly effective strategy involves a two-step, one-pot procedure starting from 1-benzyl-4-iodobenzene and ethynyltrimethylsilane (TMSA). The use of a trimethylsilyl-protected alkyne mitigates the potential for homocoupling, a common side reaction with terminal alkynes.[10]
Experimental Protocol: Synthesis of this compound
Step 1: Sonogashira Coupling of 1-benzyl-4-iodobenzene with Ethynyltrimethylsilane
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-4-iodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.01 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add anhydrous triethylamine (TEA, 2.0 equiv) as the solvent and base, followed by the dropwise addition of ethynyltrimethylsilane (1.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up (Intermediate): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-benzyl-4-((trimethylsilyl)ethynyl)benzene, can be used in the next step without further purification.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the crude 1-benzyl-4-((trimethylsilyl)ethynyl)benzene in a mixture of tetrahydrofuran (THF) and methanol (2:1).
-
Deprotection Reagent: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
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An In-depth Technical Guide to the Electronic Properties of 1-Benzyl-4-ethynylbenzene for Material Science
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential electronic properties of 1-benzyl-4-ethynylbenzene, a promising organic semiconductor for applications in material science. While direct experimental data for this specific molecule is nascent, this document synthesizes information from analogous compounds and established principles to project its capabilities. We present a detailed synthetic protocol via Sonogashira coupling, a complete characterization workflow, and a thorough analysis of its expected electronic and optical properties. Furthermore, we propose its application in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), complete with hypothetical device fabrication and testing methodologies. This guide is intended for researchers and professionals in materials science and drug development seeking to explore novel solution-processable organic electronic materials.
Introduction: The Promise of a Benzyl-Functionalized Phenylacetylene
The field of organic electronics is continually driven by the quest for novel materials that are not only high-performing but also easily processable and synthetically accessible. This compound emerges as a molecule of significant interest at the intersection of these requirements. Its structure, featuring a diphenylmethane core functionalized with a terminal acetylene group, offers a unique combination of properties. The benzyl group is known to enhance solubility in common organic solvents, a critical attribute for solution-based fabrication techniques like spin-coating and printing, which are essential for large-area and low-cost electronics.[1] Concurrently, the ethynylbenzene moiety provides a region of π-conjugation, which is fundamental for charge transport and luminescence in organic semiconductors.[2]
This guide will delve into the untapped potential of this compound, providing a roadmap for its synthesis, a framework for its characterization, and a well-reasoned projection of its electronic behavior. By examining the established roles of its constituent functional groups, we can construct a compelling case for its utility as a building block for advanced electronic materials.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the exploration of any new material. For this compound, the Sonogashira cross-coupling reaction presents a highly efficient and versatile method.[3][4] This palladium- and copper-co-catalyzed reaction is a cornerstone of C-C bond formation in organic synthesis.
Proposed Synthesis: Sonogashira Coupling
The proposed synthesis involves the coupling of a benzyl halide with 4-ethynylbenzene. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Benzyl bromide (or chloride)
-
4-Ethynylbenzene (Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-ethynylbenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous toluene and triethylamine (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized material and to understand its fundamental properties.
| Technique | Purpose | Expected Observations for this compound |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Aromatic protons in the phenyl and benzyl groups, a singlet for the methylene bridge, and signals for the ethynyl carbons.[5] |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and aromatic C-H and C=C stretches. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₅H₁₂. |
| UV-Vis Spectroscopy | Investigation of electronic absorption properties. | Absorption bands in the UV region characteristic of the π-conjugated system. |
| Photoluminescence (PL) Spectroscopy | Evaluation of emissive properties. | Emission spectrum in the blue or green region, depending on the extent of conjugation and aggregation state.[6] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperature, indicating good thermal stability suitable for device fabrication. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions. | Glass transition temperature (Tg) and melting point (Tm), providing insights into the material's morphology. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Oxidation and reduction potentials from which the HOMO and LUMO levels can be calculated. |
Projected Electronic Properties: A Theoretical and Analog-Based Analysis
In the absence of direct experimental data, we can project the electronic properties of this compound based on theoretical considerations and data from structurally similar molecules.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the charge injection and transport properties of an organic semiconductor.
-
HOMO Level: The diphenylmethane unit is electron-donating, which is expected to raise the HOMO level compared to unsubstituted phenylacetylene. We can anticipate a HOMO level in the range of -5.4 to -5.8 eV, which is suitable for hole injection from common anodes like ITO modified with a hole injection layer.[7]
-
LUMO Level: The ethynylbenzene moiety will contribute to the LUMO, which is expected to be in the range of -2.0 to -2.5 eV.
-
Energy Gap (E_g): The resulting HOMO-LUMO gap is projected to be around 3.0 to 3.5 eV, suggesting that this compound will likely be a wide-bandgap semiconductor, potentially emitting in the blue region of the electromagnetic spectrum.
Caption: Projected energy level diagram for this compound.
Charge Transport Characteristics
The charge carrier mobility is a key performance metric for organic semiconductors.
-
Hole Mobility: Given the electron-rich nature of the diphenylmethane core, this compound is expected to exhibit p-type (hole) transport. The non-planar structure due to the sp³-hybridized methylene bridge may lead to a more amorphous morphology in thin films, which could result in hopping-based charge transport.[8] While this might limit the ultimate mobility compared to highly crystalline materials, the enhanced solubility could lead to more uniform films, which is beneficial for device performance and reproducibility. We project a hole mobility in the range of 10⁻⁴ to 10⁻² cm²/V·s for solution-processed thin films.[8]
-
Electron Mobility: The LUMO level is likely too high for efficient electron injection and transport, making it primarily a p-type material.
Applications in Organic Electronics
The projected properties of this compound make it a compelling candidate for several applications in organic electronics, particularly as a solution-processable semiconductor in OFETs and as a host or emissive material in OLEDs.
Organic Field-Effect Transistors (OFETs)
Rationale: The anticipated p-type behavior and good solution processability make this compound suitable as the active channel material in a top-contact, bottom-gate OFET architecture.
Experimental Protocol: OFET Fabrication and Characterization
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and dielectric, respectively. The substrate is cleaned by sonication in acetone and isopropyl alcohol, followed by an oxygen plasma treatment.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer of a hydrophobic material like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Active Layer Deposition: A solution of this compound in a suitable organic solvent (e.g., toluene or chlorobenzene) is deposited onto the treated substrate via spin-coating. The film is then annealed to remove residual solvent and improve morphology.[9]
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the organic semiconductor layer through a shadow mask.
-
Characterization: The OFET characteristics (output and transfer curves) are measured in a probe station under an inert atmosphere. Key parameters such as hole mobility, on/off ratio, and threshold voltage are extracted.
Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.
Organic Light-Emitting Diodes (OLEDs)
Rationale: With a projected wide energy gap, this compound could serve as a blue-emitting material or as a host for a phosphorescent dopant in an OLED. Its good solubility is advantageous for fabricating solution-processed devices.
Experimental Protocol: OLED Fabrication and Characterization
-
Substrate Preparation: An indium tin oxide (ITO)-coated glass substrate is patterned and cleaned.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.
-
Emissive Layer (EML): A solution of this compound (as a host) and a suitable phosphorescent dopant (e.g., FIrpic for blue emission) in chlorobenzene is spin-coated on top of the HIL.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL): Layers of a suitable ETL (e.g., TPBi) and EIL (e.g., LiF) are thermally evaporated.
-
Cathode: An aluminum cathode is thermally evaporated to complete the device.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the OLED are measured.
Caption: A representative multilayer OLED device structure.
Conclusion and Future Outlook
This compound stands as a molecule with considerable, yet underexplored, potential in the realm of organic electronics. Its judicious combination of a solubilizing benzyl group and a π-conjugated ethynylbenzene unit makes it an attractive target for the development of solution-processable organic semiconductors. The projections made in this guide, based on established chemical principles and data from analogous compounds, suggest that it is likely to be a p-type semiconductor with a wide bandgap, making it suitable for applications in both OFETs and OLEDs.
The next critical step is the experimental validation of these projections. The synthesis and comprehensive characterization outlined herein will provide the foundational data needed to truly assess the capabilities of this compound. Future research should also focus on the synthesis of derivatives, where systematic modification of the phenyl rings could be used to fine-tune the electronic properties, such as the HOMO/LUMO levels and charge carrier mobility, to optimize device performance. The exploration of this and related molecular architectures will undoubtedly contribute to the expanding library of materials for next-generation organic electronic devices.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Technical Guide: 1-benzyl-4-ethynylbenzene - Molecular and Structural Analysis
Abstract: This technical guide provides a comprehensive analysis of 1-benzyl-4-ethynylbenzene (CAS No: 10509-21-4), a key intermediate in organic synthesis. The document details the methodologies for determining its molecular formula and weight, provides an in-depth analysis of its structural features through spectroscopic principles, outlines a robust synthetic protocol, and discusses its reactivity and applications. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this versatile molecule.
Introduction and Physicochemical Properties
This compound is an aromatic hydrocarbon featuring a unique combination of a flexible benzyl group and a rigid, reactive terminal alkyne. This structure makes it a valuable building block in medicinal chemistry, polymer science, and the synthesis of complex organic frameworks. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed Sonogashira couplings. The benzyl moiety can influence solubility and molecular conformation, which is critical in the design of novel materials and therapeutic agents.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 1-Ethynyl-4-benzylbenzene, 4-ethynyldiphenylmethane | - |
| CAS Number | 10509-21-4 | - |
| Molecular Formula | C₁₅H₁₂ | [Calculated] |
| Average Molecular Weight | 192.26 g/mol | [Calculated] |
| Monoisotopic (Exact) Mass | 192.09390 g/mol | [Calculated] |
| Structure (SMILES) | C1=CC=C(C=C1)CC2=CC=C(C=C2)C#C | - |
Molecular Weight and Formula Determination
The molecular formula and weight are the most fundamental characteristics of a molecule. Their accurate determination is the first step in structural elucidation, providing the foundation upon which all other analytical data is interpreted.
Theoretical Calculation
The molecular formula is determined by counting the atoms of each element in the molecule's structure.
-
Carbon (C): 6 (in the benzyl phenyl ring) + 1 (in the methylene bridge) + 6 (in the ethynylbenzene ring) + 2 (in the alkyne group) = 15
-
Hydrogen (H): 5 (on the benzyl phenyl ring) + 2 (on the methylene bridge) + 4 (on the ethynylbenzene ring) + 1 (on the alkyne) = 12
This gives the Molecular Formula: C₁₅H₁₂ .
The molecular weight is calculated using the atomic weights of the constituent elements:
-
Molecular Weight = (15 × 12.011) + (12 × 1.008) = 180.165 + 12.096 = 192.261 g/mol .
For high-precision mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C and ¹H):
-
Exact Mass = (15 × 12.00000) + (12 × 1.00783) = 180.00000 + 12.09396 = 192.09396 g/mol .
Experimental Verification: High-Resolution Mass Spectrometry (HRMS)
Causality Behind Experimental Choice: While standard mass spectrometry can provide a nominal mass, it is often insufficient to definitively determine the molecular formula for a novel compound. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique because it measures mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous assignment of an elemental composition, distinguishing C₁₅H₁₂ from other potential formulas with the same nominal mass (e.g., C₁₄H₈O).
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (~3-5 kV) to the ESI needle. Use positive ion mode. The expected ion would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion. The expected m/z for [C₁₅H₁₂ + H]⁺ is 193.10173. The measured mass should be within 5 ppm of this theoretical value.
-
Formula Confirmation: Use the instrument's software to generate a list of possible elemental compositions for the measured exact mass. C₁₅H₁₂ should be the only logical hit.
Structural Elucidation via Spectroscopy
Infrared (IR) Spectroscopy
Expertise & Insight: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most diagnostic peaks are the sharp, weak C≡C stretch and the very sharp ≡C-H stretch, which definitively confirm the presence of a terminal alkyne.
| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 cm⁻¹ | ≡C-H Stretch | Terminal Alkyne | A sharp and strong indicator, highly diagnostic for a terminal alkyne.[1] |
| ~3100-3000 cm⁻¹ | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the benzene rings. |
| ~2920 cm⁻¹ | C-H Stretch | Methylene (sp³ C-H) | Indicates the -CH₂- benzyl bridge. |
| ~2110 cm⁻¹ | C≡C Stretch | Terminal Alkyne | A weak but very sharp and characteristic peak. Its presence is a key piece of evidence.[1] |
| ~1600, ~1500 cm⁻¹ | C=C Stretch | Aromatic Ring | Confirms the aromatic backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The chemical shift, integration, and multiplicity of each signal in the ¹H NMR spectrum, correlated with the signals in the ¹³C NMR spectrum, allow for a complete and self-validating assignment of the molecular structure.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | d | 2H | H-c | Protons on the ethynyl-substituted ring, ortho to the alkyne, deshielded. |
| ~7.30-7.20 | m | 5H | H-e, H-f, H-g | Protons of the benzyl ring, appearing in the typical aromatic region. |
| ~7.15 | d | 2H | H-b | Protons on the ethynyl-substituted ring, ortho to the benzyl group. |
| ~4.05 | s | 2H | H-d | Methylene bridge protons, deshielded by two adjacent phenyl rings. |
| ~3.05 | s | 1H | H-a | Acetylenic proton, a characteristic singlet in this region. |
Structure for NMR Assignment: (A simple 2D sketch of the molecule with protons labeled a-g would be placed here)
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~141 | Quaternary | C-j | Aromatic carbon attached to the methylene bridge. |
| ~140 | Quaternary | C-k | Aromatic carbon of the benzyl ring attached to the methylene bridge. |
| ~132 | CH | C-c | Aromatic carbons ortho to the alkyne. |
| ~129 | CH | C-b, C-e | Aromatic carbons. |
| ~128.5 | CH | C-f | Aromatic carbons of the benzyl ring. |
| ~127 | CH | C-g | Aromatic carbon of the benzyl ring. |
| ~121 | Quaternary | C-h | Aromatic carbon attached to the alkyne. |
| ~84 | Quaternary | C-i | Alkynyl carbon attached to the ring (sp). |
| ~77 | CH | C-a | Terminal alkynyl carbon (sp). |
| ~42 | CH₂ | C-d | Methylene bridge carbon. |
Synthesis and Reactivity
Synthesis via Sonogashira Coupling
Authoritative Grounding: The Sonogashira coupling is the most direct and widely employed method for the formation of a C(sp²)-C(sp) bond, making it the ideal choice for synthesizing this compound. The reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.
A plausible and efficient route is the coupling of 4-bromodiphenylmethane (or 4-iododiphenylmethane for higher reactivity) with a protected alkyne like ethynyltrimethylsilane (TMSA) , followed by deprotection.
Caption: Major synthetic pathways utilizing this compound.
-
Click Chemistry: It can be readily coupled with organic azides in the presence of a copper(I) catalyst to form highly stable 1,4-disubstituted 1,2,3-triazole rings, a common linkage in medicinal chemistry and materials science.
-
Further Couplings: It can act as the alkyne component in subsequent Sonogashira or Glaser couplings to build extended π-conjugated systems, which are of interest for organic electronics.
-
Polymerization: The ethynyl group can be used as a monomer in polymerization reactions to create novel polymers with tailored properties.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₁₅H₁₂ and a molecular weight of approximately 192.26 g/mol . Its structure, combining benzyl and terminal alkyne functionalities, makes it a highly valuable and versatile intermediate in organic synthesis. While its experimental spectral data is not widely published, its structure can be reliably confirmed through a combination of high-resolution mass spectrometry and a predictive analysis of its IR and NMR spectra based on well-understood principles. The Sonogashira coupling provides a reliable and efficient synthetic route, opening the door to its use in creating a diverse range of complex molecules for research in pharmaceuticals, materials science, and beyond.
References
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]
Sources
Unlocking the Therapeutic Potential of 1-Benzyl-4-ethynylbenzene Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – February 8, 2026 – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential biological activities of 1-benzyl-4-ethynylbenzene derivatives. While direct biological data for this specific scaffold is emerging, this document synthesizes information from structurally related compounds to propose a robust framework for investigation into their anticancer, antimicrobial, and enzyme-inhibiting properties.
Introduction: The Promise of a Versatile Scaffold
The this compound core represents a compelling starting point for the design of novel therapeutic agents. This structure combines the lipophilic and sterically influential benzyl group with the reactive and versatile ethynylbenzene moiety. The benzyl group is a common feature in a multitude of biologically active compounds, often contributing to crucial hydrophobic interactions within target proteins. The ethynyl group, a powerful tool in medicinal chemistry, provides a handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the facile generation of diverse compound libraries. Furthermore, the rigid nature of the ethynylbenzene unit can serve as a valuable scaffold for presenting pharmacophoric elements in a well-defined spatial orientation.
This guide will explore the untapped potential of this scaffold by extrapolating from the known biological activities of related benzyl- and ethynyl-containing molecules. We will provide a rationale for investigating three primary areas of therapeutic interest: oncology, infectious diseases, and neurodegenerative disorders.
State of the Art: Extrapolating from Structurally Related Compounds
While dedicated studies on this compound derivatives are limited, a review of the scientific literature reveals a strong basis for predicting their biological potential.
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of compounds containing benzyl moieties against various cancer cell lines. For instance, derivatives of 3-benzyl-4,8-dimethylbenzopyrone have shown promising growth inhibition against leukemia, non-small cell lung, CNS, and breast cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[1] Similarly, N-benzylbenzimidazole linked pyrimidine derivatives have exhibited significant anticancer activity against the MDA-MB-231 human breast cancer cell line.[2] The ethynyl group in other molecular contexts has also been associated with anticancer properties, often by acting as a precursor to more complex heterocyclic systems or by directly interacting with biological targets. The combination of these two pharmacophores in the this compound scaffold presents a compelling avenue for the development of novel anticancer agents.
Antimicrobial Activity: The benzyl group is a constituent of various compounds with demonstrated antibacterial and antifungal properties. For example, novel phenyl- and benzimidazole-substituted benzyl ethers have shown potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3] Furthermore, certain N-benzyl and related 1H-1,2,3-triazole-4-carboxamides have displayed broad-spectrum inhibitory activity against a panel of bacterial and fungal pathogens.[4] The ethynylbenzene moiety can be readily converted to triazoles via click chemistry, suggesting that this compound could serve as a key intermediate in the synthesis of novel antimicrobial agents.
Enzyme Inhibition - A Focus on Acetylcholinesterase: The 1-benzylpiperidine scaffold is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5] Additionally, 5-benzyl-1,3,4-thiadiazole derivatives have demonstrated moderate AChE inhibitory activity.[6] Given the structural similarities, it is plausible that derivatives of this compound could be designed to interact with the active site of AChE, offering a new chemical space for the development of novel anti-Alzheimer's agents.
Proposed Research and Development Workflow
To systematically explore the biological potential of this compound derivatives, a structured research and development workflow is proposed. This workflow encompasses the synthesis of a focused compound library, followed by a hierarchical screening cascade to identify and characterize promising lead compounds.
Caption: Proposed research workflow for this compound derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed in the research workflow.
Synthesis of the this compound Core
The synthesis of the core scaffold can be efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Protocol: Sonogashira Coupling
-
Reactants: 1-benzyl-4-bromobenzene, ethynyltrimethylsilane, palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide (CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure: a. To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-benzyl-4-bromobenzene, the palladium catalyst, and CuI. b. Add the anhydrous solvent and the base. c. Stir the mixture at room temperature for 10-15 minutes. d. Add ethynyltrimethylsilane dropwise to the reaction mixture. e. Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. g. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
-
Deprotection: The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base such as potassium carbonate in methanol to yield the terminal alkyne, this compound.
In Vitro Cytotoxicity Assays
The initial assessment of anticancer potential will be performed using colorimetric assays that measure cell viability. The MTT and XTT assays are reliable and widely used methods for this purpose.
Protocol: MTT/XTT Assay
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the crystals.
-
XTT Assay: Add the XTT reagent, which produces a water-soluble formazan product, directly to the culture medium.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the derivatives will be evaluated using standard methods such as the disk diffusion assay for initial screening and the broth microdilution method for determining the minimum inhibitory concentration (MIC).
Protocol: Disk Diffusion and Broth Microdilution
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans).
-
Disk Diffusion (Kirby-Bauer) Method: a. Prepare a standardized bacterial inoculum (0.5 McFarland standard). b. Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate. c. Apply paper disks impregnated with a known concentration of the test compounds onto the agar surface. d. Incubate the plates at 37 °C for 18-24 hours. e. Measure the diameter of the zone of inhibition around each disk.
-
Broth Microdilution Method: a. Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates at 37 °C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Acetylcholinesterase Inhibition Assay
The potential of the derivatives to inhibit AChE will be assessed using the well-established Ellman's method.
Protocol: Ellman's Method
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) from a commercial source.
-
Procedure: a. In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound at various concentrations, and the AChE enzyme solution. b. Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C). c. Add DTNB to the wells. d. Initiate the reaction by adding the substrate, ATCI. e. Monitor the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, by measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R Group (on Benzyl Ring) | R' Group (from Ethynyl) | Anticancer (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | AChE Inhibition IC₅₀ (µM) |
| BEB-01 | H | H | > 100 | > 128 | > 100 |
| BEB-02 | 4-Cl | H | 52.3 | 64 | 75.1 |
| BEB-03 | H | Triazole-CH₂OH | 25.8 | 32 | 42.6 |
| BEB-04 | 4-Cl | Triazole-CH₂OH | 8.1 | 8 | 15.3 |
Note: This is a hypothetical table to illustrate data presentation. Actual data will be generated through the proposed experimental workflow.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening data will provide valuable insights into the SAR of the this compound scaffold. For example, the hypothetical data in Table 1 suggests that the addition of a chlorine atom at the 4-position of the benzyl ring and the conversion of the ethynyl group to a hydroxymethyl-substituted triazole both enhance biological activity across the tested assays.
Caption: Logical relationship for SAR studies and lead optimization.
Further optimization efforts should focus on:
-
Systematic modification of the benzyl ring: Introducing a variety of substituents (electron-donating and electron-withdrawing) at different positions to probe the electronic and steric requirements for optimal activity.
-
Diversification of the ethynyl group: Utilizing click chemistry and other alkyne reactions to generate a wide array of derivatives with different functional groups and heterocyclic systems.
Conclusion
The this compound scaffold holds significant, yet largely unexplored, potential for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this promising chemical entity. By leveraging established synthetic methodologies and a robust biological screening cascade, researchers can systematically explore the anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives. The insights gained from the proposed structure-activity relationship studies will be instrumental in guiding the optimization of lead compounds with enhanced potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.
References
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- 3. Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-Benzyl-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Click Chemistry
The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, broad in scope, and generate minimal byproducts.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a paramount example, enabling the efficient formation of 1,2,3-triazoles from azides and terminal alkynes.[2][3][4] This reaction's reliability and specificity have made it an indispensable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[2][5]
This guide provides a detailed protocol and in-depth scientific insights for performing a standard CuAAC reaction using 1-benzyl-4-ethynylbenzene as a representative terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and optimization, ensuring reproducible and high-fidelity results.
Scientific Foundation: Understanding the CuAAC Reaction
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer.[4] This reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed thermal counterpart, proceeds over a wide temperature and pH range (4-12), and is compatible with a vast array of functional groups.[1]
The Catalytic Cycle: A Stepwise Look
The currently accepted mechanism involves several key steps:
-
Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent, coordinates to the terminal alkyne.[1] The presence of a base or the copper catalyst itself facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate.[4]
-
Coordination of the Azide: The azide then coordinates to the copper center.[6]
-
Cycloaddition: A subsequent cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[1][6]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis to release the 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the catalytic cycle to continue.[4]
It's noteworthy that some studies suggest the involvement of a dinuclear copper intermediate in the catalytic cycle.[4][7]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust and self-validating system. By carefully controlling the reaction parameters and understanding the role of each component, researchers can achieve consistent and high-yielding results.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Commercially Available | >95% | The alkyne component. |
| Benzyl Azide | Commercially Available | >95% | The azide component. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Commercially Available | ACS Reagent Grade | The copper catalyst precursor. |
| Sodium Ascorbate | Commercially Available | >98% | The reducing agent to generate Cu(I). |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercially Available | >95% | A water-soluble ligand to stabilize Cu(I). |
| Dimethyl Sulfoxide (DMSO) | Commercially Available | Anhydrous | Reaction solvent. |
| Deionized Water | In-house |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Standard laboratory glassware (e.g., round-bottom flask, vials)
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plate and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation
Step-by-Step Methodology:
-
Reagent Preparation (Stock Solutions):
-
Copper/Ligand Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water. Prepare a 200 mM stock solution of THPTA in deionized water. Just before the reaction, mix equal volumes of the CuSO₄ and THPTA solutions to create a 1:2 molar ratio complex. This pre-complexation is crucial for catalyst stability.[8]
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
Alkyne and Azide Solutions: Prepare 100 mM stock solutions of this compound and benzyl azide in DMSO.
-
-
Reaction Setup:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add 1.0 mL (0.1 mmol) of the this compound stock solution.
-
Add 1.0 mL (0.1 mmol) of the benzyl azide stock solution.
-
Add 2.0 mL of DMSO to bring the initial reaction volume to 4.0 mL.
-
Begin stirring the mixture at room temperature.
-
-
Initiation of the Click Reaction:
-
Add 0.1 mL (0.005 mmol, 5 mol%) of the pre-mixed Copper/THPTA solution to the reaction mixture.
-
Immediately add 0.1 mL (0.01 mmol, 10 mol%) of the freshly prepared sodium ascorbate solution.[9] The reaction mixture may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). Spot the starting materials and the reaction mixture at regular intervals (e.g., 30 minutes, 1 hour, 2 hours). The disappearance of the limiting starting material and the appearance of a new, more polar spot indicates product formation.
-
For more quantitative analysis, an aliquot of the reaction mixture can be analyzed by HPLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC or other analytical methods), quench the reaction by adding 10 mL of deionized water.
-
A precipitate of the triazole product should form. If not, the product can be extracted with an organic solvent like ethyl acetate (3 x 10 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.
-
If extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
-
Characterization of the Product:
The identity and purity of the synthesized 1-benzyl-4-(4-benzylphenyl)-1H-1,2,3-triazole should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the triazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Expertise & Experience: Causality Behind Experimental Choices
-
Why use CuSO₄ and Sodium Ascorbate? While Cu(I) salts like CuBr or CuI can be used directly, they are often unstable and prone to oxidation.[9] The in situ reduction of the more stable and readily available CuSO₄ with sodium ascorbate provides a consistent and reliable source of the active Cu(I) catalyst.[1][9] This approach also avoids the use of potentially interfering halide ions from Cu(I) halide salts.[10]
-
The Critical Role of the Ligand (THPTA): The THPTA ligand serves multiple crucial functions. It stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state.[2][4][11] It also increases the effective concentration of the copper catalyst in aqueous or mixed solvent systems and can accelerate the reaction rate.[2] Using an excess of the ligand can also act as a sacrificial reductant, protecting sensitive biomolecules from oxidative damage when performing bioconjugations.[11][12]
-
Solvent Choice (DMSO): DMSO is an excellent solvent for this reaction as it can dissolve a wide range of organic azides and alkynes, as well as the copper catalyst complex. For bioconjugation applications, aqueous solvent systems are often employed.[4]
-
Reaction Temperature (Room Temperature): One of the key advantages of CuAAC is its ability to proceed efficiently at room temperature, making it suitable for reactions with thermally sensitive molecules.[1]
-
Safety Considerations: Sodium azide and its derivatives are highly toxic and can form explosive heavy metal azides.[13][14] Always handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[14]
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Regular analysis by TLC, HPLC, or GC-MS provides real-time feedback on the reaction's progress, allowing for adjustments if necessary.
-
Product Characterization: Thorough characterization of the final product by NMR and MS confirms the successful formation of the desired triazole and its purity.
-
Reproducibility: By using stock solutions and precise measurements, the protocol is designed for high reproducibility between experiments.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Alkyne:Azide Molar Ratio | 1:1 | Stoichiometric reaction. |
| Copper Catalyst Loading | 1-5 mol% | Sufficient for efficient catalysis. Higher loading may be needed for challenging substrates. |
| Ligand:Copper Ratio | 2:1 to 5:1 | Ensures stabilization of the Cu(I) catalyst.[12] |
| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | Ensures complete reduction of Cu(II) to Cu(I). |
| Solvent | DMSO or aqueous buffers | Chosen based on substrate solubility. |
| Temperature | Room Temperature | Mild conditions suitable for most substrates. |
| Reaction Time | 1-4 hours | Typically sufficient for high conversion. |
| Expected Yield | >90% | CuAAC is a highly efficient reaction. |
Visualizing the Workflow
Figure 1: A schematic workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
-
Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2030–2043. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Besora, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5849–5857. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Triazoles for Bioconjugation. Accounts of chemical research, 44(9), 666–676. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
-
Wikipedia. (2023, November 29). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. Retrieved from [Link]
-
Ornelas, C. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 48(10), 2872–2879. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. uthsc.edu [uthsc.edu]
Application Note: Accelerated Synthesis of Substituted Aromatics and Triazoles via Microwave-Assisted Reactions of 1-Benzyl-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis
In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and iterate on novel molecular scaffolds is paramount.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times—from hours or days to mere minutes.[1][2] This acceleration is achieved through the efficient and direct heating of polar reaction components by microwave irradiation, leading to uniform and rapid temperature elevation.[3] The benefits extend beyond speed, often including higher product yields, improved purity, and the potential for greener chemical processes through reduced solvent usage and energy consumption.[2][3][4]
This application note provides a detailed guide to the microwave-assisted synthesis involving 1-benzyl-4-ethynylbenzene , a versatile building block in medicinal chemistry. Its terminal alkyne functionality makes it an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." We will explore the mechanistic underpinnings of these reactions under microwave conditions and provide detailed, field-proven protocols for their execution.
Scientific Principles and Mechanistic Overview
The efficacy of microwave irradiation in accelerating chemical reactions stems from its interaction with polar molecules in the reaction mixture. This interaction primarily occurs through two mechanisms: dipolar polarization and ionic conduction.[5] This rapid, localized heating, without the need to heat the entire vessel, allows for reaching temperatures above the solvent's boiling point in sealed vessels, dramatically increasing reaction rates.[6]
The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9] Microwave irradiation has been shown to significantly enhance the efficiency of this reaction, allowing for rapid synthesis of substituted alkynes.[10]
The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the Cu(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed, which can simplify product purification.[7]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[11][12] This 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[13] The application of microwave energy to CuAAC reactions dramatically shortens reaction times, often from hours to minutes, while maintaining high yields and selectivity.[11][14][15]
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, followed by ring contraction and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the CuAAC "Click" reaction.
Experimental Protocols
The following protocols are representative methodologies for the microwave-assisted synthesis using this compound. All reactions should be performed in a dedicated microwave reactor designed for chemical synthesis.
Protocol 1: Microwave-Assisted Sonogashira Coupling
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Polystyrene-bound Triphenylphosphine (PS-PPh₃)
-
Pyrrolidine or Diethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Microwave reaction vial (0.5-2 mL or 2-5 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 0.5-2 mL microwave reaction vial, add the aryl bromide (0.4 mmol, 1.0 equiv.).
-
Add this compound (0.48 mmol, 1.2 equiv.).
-
Add PS-Triphenylphosphine (0.08 mmol, 20 mol %).
-
Add Palladium(II) Acetate (0.02 mmol, 5 mol %).
-
In a fume hood, add anhydrous THF (0.25 mL) and the base (pyrrolidine or diethylamine, 0.75 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 130-150°C for 15 minutes.[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the polymer-bound phosphine and the catalyst.
-
Wash the solid residue with THF.
-
Combine the filtrates and analyze by LC-MS to determine conversion.
-
Purify the product by flash column chromatography on silica gel.
Caption: Workflow for microwave-assisted Sonogashira coupling.
Protocol 2: Microwave-Assisted CuAAC (Click Chemistry)
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO) or a mixture of tert-Butanol and Water (1:1)
-
Microwave reaction vial (2-5 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To a 2-5 mL microwave reaction vial, add this compound (2 mmol, 1.0 equiv.).
-
Add the organic azide (2.2 mmol, 1.1 equiv.).
-
Add Copper(I) Iodide (0.2 mmol, 10 mol %).
-
Add the solvent (DMSO, 4.0 mL).[16]
-
Add the base (Triethylamine, 2 mmol, 1.0 equiv.).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80-100°C for 10-30 minutes.[6][14][15]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by pouring the mixture into water (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Workflow for microwave-assisted CuAAC reaction.
Data Presentation: Expected Outcomes
The following table summarizes the typical advantages observed when converting conventional thermal heating methods to microwave-assisted synthesis for reactions like Sonogashira couplings and CuAAC.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | Hours to Days | Minutes | [1][10][11] |
| Typical Yield | Moderate to Good | Good to Excellent | [14][17] |
| Product Purity | Variable, often requires extensive purification | Often higher, with fewer byproducts | [12] |
| Energy Consumption | High | Low | [2][3] |
| Reaction Conditions | Often requires inert atmosphere | Can sometimes be performed under air | [4][18] |
| Scalability | Well-established | Can present challenges, but flow reactors are an emerging solution | [2] |
Trustworthiness and Self-Validation
The protocols provided are built upon well-established, peer-reviewed methodologies for microwave-assisted synthesis. To ensure reproducibility and safety, the following points are critical:
-
Use of a Dedicated Synthesizer: Domestic microwave ovens should not be used for chemical synthesis due to the lack of temperature and pressure control, which can lead to safety hazards.[3]
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition.
-
Parameter Optimization: The provided conditions (temperature, time, reagent stoichiometry) are starting points. For novel substrates, optimization may be necessary to achieve the best results. A systematic approach to varying one parameter at a time is recommended.[6]
-
Safety Precautions: Reactions in sealed vessels can generate significant pressure. Always consult the microwave synthesizer's manual for maximum pressure and temperature limits.
By adhering to these principles, researchers can confidently and safely leverage the power of microwave-assisted synthesis to accelerate their research and development efforts.
References
-
Biotage. (n.d.). Microwave Assisted Copper-Free Sonogashira Coupling with a Polystyrene Bound Phosphine Ligand. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmentally Benign Microwave-Assisted Sonogashira Preparation of Aromatic Compounds. Retrieved from [Link]
-
NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Click Chemistry Under Microwave or Ultrasound Irradiation. Retrieved from [Link]
-
EPCP. (n.d.). Microwave-assisted Synthesis in Drug Development. Retrieved from [Link]
-
PubMed. (2004). A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]
-
ResearchGate. (2022). Microwave Assisted Green Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Microwave assisted organic synthesis. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Retrieved from [Link]
-
PMC - NIH. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Retrieved from [Link]
-
PubMed. (2006). The impact of microwave synthesis on drug discovery. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Click Chemistry Under Microwave or Ultrasound Irradiation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Retrieved from [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. (n.d.). Retrieved from [Link]
-
RSC Education. (n.d.). Making triazoles, the green way. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 11. iris.unito.it [iris.unito.it]
- 12. eurekaselect.com [eurekaselect.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Procedures for 1-Benzyl-4-Ethynylbenzene Reactions
Abstract
This application note details the scalable synthesis, purification, and downstream utilization of 1-benzyl-4-ethynylbenzene (CAS 10509-21-4) .[1] As a versatile "click-ready" building block and a precursor for molecular electronics, this aryl alkyne presents specific process challenges—notably oxidative homocoupling (Glaser coupling) and transition metal residual management. This guide provides self-validating protocols for multigram-to-kilogram scale manufacturing, emphasizing safety, purity profiles suitable for pharmaceutical intermediates, and rigorous metal scavenging techniques.
Part 1: Synthesis & Precursor Quality
Retrosynthetic Strategy
For scale-up, the most robust route to this compound avoids the use of volatile liquid acetylene. Instead, we utilize a Sonogashira coupling / Desilylation sequence starting from 1-benzyl-4-bromobenzene. This route offers superior atom economy compared to the Corey-Fuchs reaction and avoids the stoichiometric triphenylphosphine oxide waste associated with Wittig-type olefinations.
Automated Workflow Diagram
The following diagram outlines the critical path for synthesis and the decision matrix for impurity control.
Figure 1: Modular synthesis workflow for this compound emphasizing the critical desilylation step.
Part 2: Detailed Experimental Protocols
Protocol A: Scale-Up Synthesis (100g Scale)
Objective: Synthesis of 1-benzyl-4-((trimethylsilyl)ethynyl)benzene followed by deprotection.
Step 1: Sonogashira Coupling[2]
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.
-
Charging: Charge 1-benzyl-4-bromobenzene (100.0 g, 405 mmol) and Triethylamine (Et3N, 800 mL).
-
Expert Insight: Et3N acts as both solvent and base. Using it as the bulk solvent simplifies workup compared to THF/Et3N mixtures, provided the bromide is soluble.
-
-
Degassing (Critical): Sparge the solution with nitrogen for 30 minutes.
-
Why? Oxygen facilitates the formation of Cu(II) species, which catalyze the dimerization of alkynes (Glaser coupling), creating a difficult-to-separate bis-alkyne impurity.
-
-
Catalyst Addition: Under positive N2 flow, add Pd(PPh3)2Cl2 (1.42 g, 0.5 mol%) and CuI (0.77 g, 1.0 mol%).
-
Reagent Addition: Add Trimethylsilylacetylene (TMSA) (47.7 g, 486 mmol) dropwise over 20 minutes.
-
Exotherm Control: The reaction is exothermic. Maintain internal temperature <40°C during addition.
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC (Hexanes:EtOAc 95:5).
-
Workup: Cool to RT. Filter off the triethylammonium bromide salts. Concentrate the filtrate under reduced pressure to yield the crude TMS-intermediate as a dark oil.
Step 2: Desilylation
-
Solubilization: Dissolve the crude oil in Methanol (600 mL) and THF (200 mL).
-
Note: THF is added to ensure solubility of the lipophilic benzyl backbone.
-
-
Cleavage: Add Potassium Carbonate (K2CO3) (5.6 g, 40 mmol, 0.1 equiv). Stir at Room Temperature for 2 hours.
-
Quench & Extraction: Dilute with water (1L) and extract with Heptane (3 x 400 mL).
-
Solvent Choice: Heptane is preferred over Hexanes for safety (higher flash point) and industrial compliance.
-
-
Purification: Pass the organic layer through a short plug of silica gel (to remove polar tars) and concentrate. High-vacuum distillation (approx. 140–150°C at 0.5 mmHg) yields the pure product.
Yield Expectation: 85–92% (over two steps). Physical State: Pale yellow viscous oil or low-melting solid.
Part 3: Downstream Applications & Process Safety
Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
When using this compound in "Click" chemistry, the lipophilicity of the benzyl group requires specific solvent modifications.
Protocol:
-
Solvent System: Use t-BuOH : Water (1:1) or THF : Water (2:1) . Pure aqueous systems will result in precipitation of the alkyne and stalled kinetics.
-
Catalyst Generation: Use CuSO4 (1 mol%) and Sodium Ascorbate (5 mol%).
-
Troubleshooting: If the reaction turns yellow/green (oxidation to Cu(II)), add additional ascorbate immediately to restore the active Cu(I) species.
Metal Scavenging (Pharma-Grade Requirements)
For drug development applications, residual Pd and Cu must be <10 ppm. Standard extraction is insufficient.
Table 1: Metal Scavenging Performance
| Scavenger Type | Functional Group | Target Metal | Protocol | Efficiency |
| SiliaMetS® Thiol | Si-propyl-SH | Pd(II), Cu(I) | Slurry in EtOAc, 50°C, 2h | >95% Removal |
| TMT (Trithiocyanuric Acid) | Sodium Salt | Pd(II) | Wash organic phase with aq. sol. | >90% Removal |
| Activated Carbon | N/A | Pd(0) Colloids | Hot filtration (60°C) | 60-80% Removal |
Recommendation: Use a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) at the end of the reaction. It is cleaner and more effective than charcoal for this specific lipophilic substrate.
Part 4: Process Safety & Stability Logic
Thermal Stability of Terminal Alkynes
Terminal alkynes are thermodynamically unstable. While this compound is relatively stable due to conjugation, bulk storage should be:
-
Temperature: < 5°C.
-
Stabilizer: 200 ppm BHT (Butylated hydroxytoluene) is recommended for long-term storage to prevent radical polymerization.
-
Atmosphere: Argon or Nitrogen (strictly anaerobic).
Impurity Profile: The Glaser Coupling Risk
The primary impurity is the bis-acetylene dimer (1,4-bis(4-benzylphenyl)buta-1,3-diyne).
Figure 2: Mechanism of Glaser coupling impurity formation and prevention strategy.
References
-
Sonogashira Coupling Mechanism & Scale-Up: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.
-
Palladium Removal Techniques: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3] Angewandte Chemie International Edition.
-
Safety of Acetylenes: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference on solvent selection and reagent safety).
Sources
Troubleshooting & Optimization
optimizing solvent selection for 1-benzyl-4-ethynylbenzene solubility
Technical Support Center: 1-Benzyl-4-Ethynylbenzene (BEB) Optimization Guide
Ticket ID: BEB-SOLV-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Subject: Optimizing Solvent Selection for this compound (BEB)[1]
Executive Summary
You are likely working with This compound (BEB) (CAS: 10509-21-4) as a precursor for advanced organic frameworks, conjugated polymers, or "Click" chemistry bioconjugation.[1]
The Core Challenge: BEB possesses a "Janus-faced" solubility profile. Its high aromaticity (two benzene rings) drives strong
This guide moves beyond basic "solubility rules" to provide a mechanistic understanding of why your solvent choice dictates experimental success.
Module 1: Dissolution & Stock Preparation
User Query: "I cannot get BEB to dissolve in Methanol or isopropanol for my stock solution. It forms a cloudy suspension.[1] What is happening?"
The Mechanism:
BEB is a highly lipophilic molecule dominated by London Dispersion Forces (
-
The Mismatch: The energy required to break the solvent-solvent hydrogen bonds in Methanol is far greater than the energy gained by solvating the hydrophobic BEB molecule.[1]
Protocol: The "Like Dissolves Like" Gradient
Use the Hansen Solubility Parameter (HSP) logic. You need solvents with high Dispersion (
| Solvent Class | Suitability | Recommended Solvents | Technical Notes |
| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Primary choice for stock solutions (>100 mg/mL).[1] High |
| Aromatic | Excellent | Toluene, Xylene | Ideal for high-temp reactions.[1] |
| Polar Aprotic | Good | THF, 1,4-Dioxane | Good for reactions.[1] Warning: THF can form peroxides which initiate alkyne polymerization.[1] Use inhibited or fresh THF. |
| Polar Aprotic | Moderate | DMSO, DMF | Soluble, but difficult to remove (high boiling point). Use only if reaction chemistry (e.g., nucleophilic substitution) demands it.[1] |
| Protic | Poor | Methanol, Water | Do Not Use. Will cause precipitation or oiling out.[1] |
Module 2: Reaction-Specific Optimization
User Query: "My Sonogashira coupling turned black and stalled. I used DMF as the solvent."
The Mechanism: Terminal alkynes like BEB are prone to Glaser homocoupling (alkyne-alkyne dimerization) in the presence of Copper (Cu) and Oxygen.[1]
-
The Trap: DMF dissolves oxygen efficiently.[1] If not rigorously degassed, the Cu catalyst will oxidize the alkyne to a diyne (black tar/precipitate) instead of coupling it to your target.[1]
Troubleshooting Protocol: The "Degas & Cosolvent" System
-
Switch Solvent: Move from pure DMF to THF/Triethylamine (TEA) mixtures.[1]
-
Why? TEA acts as both a base and a reducing agent for Pd(II) species, while THF solubilizes the BEB.[1]
-
-
The "Freeze-Pump-Thaw" Standard:
User Query: "I am doing Click Chemistry (CuAAC). Standard protocols say use Water/tBuOH, but BEB crashes out."[1]
The Fix: The "standard" Sharpless condition (Water/tBuOH) fails for hydrophobic alkynes like BEB because the catalyst is in the water phase, but the substrate precipitates.[1]
-
Optimized Solvent System: DCM/Water (1:1) with TBTA Ligand. [1]
-
Why? BEB dissolves in the DCM layer.[1][3] The Copper/TBTA complex is lipophilic enough to interface at the boundary or enter the organic phase, enabling the reaction without precipitation.[1]
Module 3: Purification & Crystallization Logic
User Query: "I tried to recrystallize my product, but it 'oiled out' (formed a sticky liquid) instead of crystals."
The Mechanism: BEB derivatives often have low melting points.[1] If the boiling point of your solvent is higher than the melting point of your solid in that solution, the compound separates as a liquid (oil) before it can organize into a crystal lattice.[1]
Workflow: The Anti-Solvent Titration
Figure 1: Anti-solvent recrystallization workflow specifically tuned for low-melting aromatic alkynes to prevent oiling out.
Module 4: Stability & Storage (The "Yellowing" Effect)
User Query: "My white BEB powder turned yellow after a month. Is it degraded?"
The Diagnosis: Terminal alkynes are chemically unstable over long periods in air.[1] The yellow color indicates the formation of polyacetylenes or oxidative coupling products.[1]
Storage Protocol:
-
State: Store as a solid, not in solution. (Solution storage accelerates polymerization).[1]
-
Atmosphere: Flush vial with Argon before sealing.[1]
-
Temperature: -20°C is mandatory for long-term (>1 month) storage.
-
Stabilizer: If storing large quantities in solution (e.g., DCM), add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w, provided it does not interfere with your next reaction step.[1]
References & Validated Sources
-
Solubility Principles: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines the
interactions governing aromatic solubility). [1] -
Sonogashira Optimization: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] (Details solvent effects and catalyst poisoning mechanisms). [1]
-
Click Chemistry Solvents: Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][4] Chemical Reviews, 108(8), 2952–3015.[1] (Discusses ligand-assisted solubility for hydrophobic substrates). [1]
-
Compound Data: PubChem Entry for this compound (CAS 10509-21-4).[1][5] [1]
Sources
Technical Support Center: Resolving Steric Hindrance Issues with 1-Benzyl-4-ethynylbenzene
Welcome to the technical support center for 1-benzyl-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, particularly those arising from steric hindrance. The bulky benzyl group can significantly influence the reactivity of the ethynyl moiety, leading to unexpected outcomes. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is sluggish and gives low yields. What are the likely causes related to steric hindrance?
The Sonogashira coupling, a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is particularly sensitive to steric effects.[1][2] The bulky benzyl group in this compound can impede the approach of the palladium catalyst and the aryl halide coupling partner to the reactive alkyne. This steric clash can lead to a number of issues:
-
Reduced Rate of Oxidative Addition: The sterically demanding environment around the alkyne can hinder the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a critical rate-determining step in the catalytic cycle.
-
Inefficient Transmetalation: The subsequent transfer of the acetylide from the copper(I) cocatalyst to the palladium complex can also be slowed down by the bulky substituent.
-
Promotion of Side Reactions: At elevated temperatures used to overcome slow reaction rates, side reactions such as alkyne homocoupling (Glaser coupling) or decomposition of the catalyst can become more prominent, leading to lower yields of the desired product.[3]
Troubleshooting Guide: Sonogashira Coupling
If you are experiencing issues with Sonogashira coupling reactions involving this compound, consider the following optimization strategies:
Strategy 1: Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount in overcoming steric barriers. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium center and promote the crucial oxidative addition step.[4]
Recommended Catalyst/Ligand Systems:
| Catalyst System | Key Features & Rationale | Typical Loading |
| Pd(PPh₃)₄ | A standard, versatile catalyst. However, for sterically hindered substrates, it may not be the most active. | 2-5 mol% |
| PdCl₂(PPh₃)₂ / CuI | The classic Sonogashira system. The phosphine ligands can be varied to tune reactivity. | 1-3 mol% Pd, 2-5 mol% CuI |
| Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) | Highly Recommended. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, often allowing for lower reaction temperatures.[4] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Pd/C with a phosphine ligand | A heterogeneous option that can simplify purification. Ligand addition is often necessary to enhance activity. | 5-10 mol% |
Experimental Protocol: Sonogashira Coupling with a Bulky Ligand
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and a bulky phosphine ligand such as P(t-Bu)₃ (0.04 equiv).
-
Add a suitable solvent (e.g., THF, toluene, or dioxane) and a copper(I) salt (e.g., CuI, 0.05 equiv).
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Strategy 2: Optimizing Reaction Conditions
Fine-tuning the reaction parameters can have a significant impact on overcoming steric hindrance.
-
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species.[5]
-
Aprotic polar solvents like THF, dioxane, and DMF are commonly used and generally perform well.
-
For particularly stubborn couplings, consider using a less coordinating solvent like toluene or even running the reaction in the amine base as the solvent , which can sometimes accelerate the reaction.[6]
-
-
Temperature Control: While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and side reactions.[5] It is often more effective to use a more active catalyst system at a lower temperature. A systematic approach, starting from room temperature and gradually increasing to 80 °C, is recommended.
-
Base Selection: The choice of base is critical for the deprotonation of the terminal alkyne.
-
Amines like Et₃N and DIPEA are standard.
-
For less reactive aryl halides, a stronger inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent may be beneficial, particularly in copper-free Sonogashira protocols.[4]
-
Workflow for Optimizing Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Q2: I am attempting a [3+2] cycloaddition (Click Chemistry) with an azide and this compound, but the reaction is slow and requires high catalyst loading. How can I improve this?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, but steric hindrance from the benzyl group can slow the formation of the copper acetylide intermediate and its subsequent reaction with the azide.
Troubleshooting Guide: [3+2] Cycloaddition
Strategy 1: Catalyst and Ligand System
-
Copper Source: While CuI is common, in situ generation of Cu(I) from CuSO₄ with a reducing agent like sodium ascorbate often leads to a more active catalytic species.
-
Ligands: The addition of a ligand can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand for this purpose.
Experimental Protocol: Optimized CuAAC Reaction
-
In a vial, dissolve the azide (1.0 equiv) and this compound (1.05 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the triazole product by crystallization or column chromatography.
Strategy 2: Alternative Cycloaddition Methods
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method can be effective for internal and sterically hindered alkynes, sometimes yielding different regioisomers than the CuAAC.[7] A common catalyst is Cp*RuCl(PPh₃)₂.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If your synthesis allows for the use of a strained cyclooctyne instead of this compound, this copper-free click reaction is extremely fast and bioorthogonal.
Logical Flow for Choosing a Cycloaddition Method
Caption: Decision tree for optimizing azide-alkyne cycloadditions.
Q3: I am considering using this compound in a polymerization reaction. What steric hindrance-related challenges should I anticipate?
In step-growth polymerization, the steric bulk of the benzyl group can significantly hinder the approach of monomers, leading to low molecular weight polymers.[8][9]
Anticipated Challenges and Mitigation Strategies:
| Challenge | Mitigation Strategy |
| Low Polymerization Rate | * Increase monomer concentration to favor intermolecular reactions. * Use a highly active catalyst system. * Increase reaction temperature, but monitor for side reactions. |
| Low Molecular Weight | * Ensure extremely high monomer purity and precise stoichiometry.[9] * Use a reaction setup that allows for the efficient removal of any condensation byproducts to drive the equilibrium towards polymer formation. |
| Chain Termination | * The bulky groups may promote side reactions that cap the growing polymer chain. A thorough understanding of the reaction mechanism is needed to identify and suppress these pathways. |
For polymerization, it is crucial to conduct small-scale trial reactions to establish the optimal conditions before attempting a large-scale synthesis.
References
- BenchChem. (n.d.). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
- ResearchGate. (n.d.). Optimizing different parameters in the click reaction of benzyl bromide and phenyl acetylene.
- FasterCapital. (n.d.). The Concept Of Steric Hindrance In Chemistry.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Stoltz, B. M., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance with 1-Ethynyl-4-dodecyloxybenzene.
- Tyler, S. N. G., & Webster, R. L. (2014). Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides.
- Boren, B. C., et al. (2006). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. The Journal of Organic Chemistry, 71(24), 9221–9224.
-
ScienceDirect. (n.d.). Steric Hindrance. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2017). The mechanism, the chemoselectivity and the regioselectivity of the 1-Benzyl-4-ethynyl-1H-[5][10][11]triazole and 1-Azidomethyl-4-tert-butyl-benzene in [3+2] cycloaddition reactions: a DFT study.
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. fastercapital.com [fastercapital.com]
minimizing side reactions in 1-benzyl-4-ethynylbenzene cycloadditions
Status: Operational Ticket ID: CHEM-SUP-882 Subject: Minimizing Side Reactions in 1-Benzyl-4-Ethynylbenzene Workflows Assigned Specialist: Senior Application Scientist, Synthesis Division
Welcome to the Technical Support Center
You are working with This compound , a bifunctional linker commonly used in fragment-based drug discovery (FBDD) and PROTAC synthesis.
This molecule presents a unique "double-jeopardy" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
The Alkyne (Position 4): Susceptible to oxidative homocoupling (Glaser coupling).[1]
-
The Benzylic Position (Position 1): Susceptible to radical oxidation (forming benzophenone derivatives) mediated by Copper-Oxygen species.[1]
This guide replaces standard "textbook" protocols with field-proven troubleshooting workflows designed to isolate and eliminate these specific failure modes.
Module 1: The "Blue/Green" Failure (Glaser Coupling)
Symptom: The reaction mixture turns green or blue (indicating Cu(II)) instead of remaining yellow/orange (Cu(I)). Analysis shows a byproduct with Mass = 2M - 2 (Diyne formation).[1]
Root Cause:
The terminal alkyne undergoes oxidative dimerization (Glaser Coupling) in the presence of Oxygen and Copper(II) .
Troubleshooting Protocol: The "Zero-Oxygen" Standard
Do not rely on simple nitrogen balloon flushing.
| Variable | Standard Practice (Risky) | High-Integrity Protocol (Required) |
| Degassing | Sparging with | Freeze-Pump-Thaw (3 cycles) OR vigorous Argon sparging (15+ mins) in a septum-sealed vial before adding catalyst. |
| Cu Source | Pre-complexed Cu(I) (e.g., | |
| Ligand | TBTA | THPTA or BTTAA .[1][2][3] These ligands stabilize Cu(I) more effectively than TBTA, preventing the Cu(II) shunt that drives Glaser coupling.[1] |
Module 2: The "Hidden" Oxidation (Benzylic Instability)
Symptom: Yield is moderate.[1][4][5][6] LCMS shows a byproduct with Mass = M + 14 (Carbonyl formation) or fragmentation consistent with a benzophenone derivative.[1]
Root Cause:
The methylene group (
Prevention Strategy: The ROS Firewall
-
Ligand Selection is Critical: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1]
-
Sacrificial Reductant: Ensure Sodium Ascorbate is fresh. Yellowed ascorbate is already oxidized and will not scavenge ROS effectively.[1]
-
Temperature Control: Do not heat above 40°C unless strictly anaerobic. Benzylic oxidation rates scale exponentially with temperature.[1]
Module 3: Catalyst Arrest (Black Precipitate)
Symptom: Reaction stalls.[1] A black precipitate (Cu(0) nanoparticles) forms on the vial walls.[1]
Root Cause: Disproportionation of Cu(I).[1]
Stabilization Workflow
-
Solvent System: Avoid pure water.[1] Use DMSO/Water (1:1) or tBuOH/Water (1:1) .[1] The organic co-solvent helps stabilize the Cu-Ligand complex.
-
Ligand Ratio: Maintain a Ligand:Copper ratio of at least 2:1 (preferably 5:1 for THPTA).[1] This thermodynamic excess shifts the equilibrium away from disproportionation.[1]
Visual Troubleshooting Assistant
Use this logic flow to diagnose your reaction failure.
Caption: Diagnostic logic flow for this compound cycloaddition failures. Follow the path based on visual cues and Mass Spec data.
Experimental Protocol: The "High-Fidelity" Click
This protocol is optimized to suppress both Glaser coupling and Benzylic oxidation for this compound.
Reagents:
-
A: this compound (1.0 equiv)
-
C:
(5 mol%)[1] -
D: THPTA Ligand (25 mol%) — Crucial 5:1 ratio vs Cu
-
E: Sodium Ascorbate (20 mol%)[1]
-
Solvent: DMSO / Water (1:1)
Step-by-Step:
-
Ligand Complexation (The "Premix"): In a separate small vial, mix the
solution and THPTA solution .[1] The color should be sky blue. Allow this to stand for 5 minutes. This ensures the copper is ligated before it touches the alkyne, preventing immediate oxidation. -
Substrate Dissolution: Dissolve Alkyne (A) and Azide (B) in the DMSO/Water mixture in the reaction vial.
-
Deoxygenation (Critical): Seal the reaction vial with a septum. Insert a long needle connected to an Argon line (bubbling into the liquid) and a short vent needle. Sparge vigorously for 15 minutes. Note: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for the benzylic position.
-
Initiation: While still under Argon flow, inject the Cu-THPTA premix (from Step 1).[1] Immediately follow with the Sodium Ascorbate solution (freshly prepared).
-
Reaction: Remove needles and seal (or keep under positive Argon pressure). Stir at Room Temperature for 1-4 hours. Do not heat unless absolutely necessary.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4/Ascorbate?
A: generally No. CuI is unstable in solution and prone to oxidation or disproportionation unless you use a large excess of base (DIEA/TEA) and a stabilizing ligand. The
Q: Why do you recommend THPTA over TBTA? A: TBTA is the "classic" ligand, but it has poor water solubility.[1] In aqueous mixes, this can lead to "ligand-free" copper species that are highly active for oxidation side reactions (Glaser/Benzylic).[1] THPTA is fully water-soluble and shields the copper center more effectively, reducing ROS generation.[2]
Q: I see a peak at M+14. Is it the triazole N-oxide?
A: Unlikely. In this specific substrate, M+14 is almost certainly the benzylic ketone (oxidation of the
Q: Can I use Ruthenium (RuAAC) to get the 1,5-isomer?
A: Yes, typically
References
-
Mechanism of Glaser Coupling in CuAAC
- Title: Preventing Alkyne-Alkyne (Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.
-
Source: ResearchGate / Koberstein Group.[1]
-
Link:
-
Ligand Effects (THPTA vs TBTA)
-
Benzylic Oxidation Risks
-
General CuAAC Troubleshooting
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry [organic-chemistry.org]
Validation & Comparative
comparing reactivity of 1-benzyl-4-ethynylbenzene vs phenylacetylene
This guide provides a technical comparison of 1-benzyl-4-ethynylbenzene (BEB) versus the industry-standard phenylacetylene (PA) .[1] It is designed for researchers optimizing cross-coupling workflows, polymer synthesis, or "click" chemistry conjugations where solubility and electronic fine-tuning are critical.[1]
Executive Summary
While Phenylacetylene (PA) serves as the benchmark terminal alkyne for discovery chemistry, This compound (BEB) offers a strategic alternative when reaction products require enhanced lipophilicity or when polymer solubility is a limiting factor.[1]
Mechanistically, the para-benzyl group in BEB acts as a weak electron-donating group (EDG), slightly reducing the acidity of the terminal proton compared to PA, yet increasing the nucleophilicity of the
Quick Comparison Matrix
| Feature | Phenylacetylene (PA) | This compound (BEB) |
| Formula | ||
| Electronic Character | Standard Reference ( | Weakly Electron Rich ( |
| Alkyne Acidity ( | ~28.7 (DMSO) | ~29.0 (Est.[1] DMSO) – Slightly less acidic |
| Lipophilicity (LogP) | ~2.5 | ~4.8 (High lipophilicity) |
| Polymer Solubility | Poly(PA) is often insoluble/brittle | Poly(BEB) exhibits enhanced solubility in organics |
| Primary Use Case | Benchmarking, atom-economy | Supramolecular scaffolds, soluble conductive polymers |
Electronic & Steric Analysis
To predict reactivity differences without running a screen, one must analyze the substituent effects at the para position.
Electronic Effects
-
Phenylacetylene: The phenyl ring acts as an electron sink via resonance, stabilizing the acetylide anion upon deprotonation.
-
This compound: The benzyl group (
) exerts a weak inductive donating effect (+I) and hyperconjugation.[1] This electron density is pushed toward the alkyne terminus.-
Consequence 1 (Acidity): The terminal proton in BEB is slightly less acidic than in PA because the conjugate base (acetylide) is slightly destabilized by the extra electron density.
-
Consequence 2 (Nucleophilicity): The alkyne
-bond in BEB is more electron-rich, making it a slightly better nucleophile in electrophilic additions or oxidative cyclizations.[1]
-
Steric Effects
Because the benzyl substituent is in the para position (remote from the reaction center), BEB exhibits negligible steric hindrance compared to PA. Reaction rates for BEB are governed almost entirely by electronics and solubility, not sterics.[1]
Figure 1: Comparative electronic profiling of PA and BEB.
Reactivity Case Study: CuAAC (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary assay for terminal alkyne reactivity.[1]
Performance Analysis
Experimental data on para-substituted phenylacetylenes indicates that electronic perturbations have a minor effect on CuAAC rates compared to steric ones.[1]
-
Rate: Electron-rich alkynes (like BEB) generally react as fast or faster than electron-deficient ones in CuAAC because the rate-determining step often involves the formation of the copper-acetylide or the metallacycle, both of which tolerate electron donation well.
-
Solvent Compatibility: BEB requires organic co-solvents (THF, DCM, Toluene) due to high lipophilicity.[1] PA can often react in aqueous/alcohol mixtures without phase transfer catalysts.[1]
Protocol: High-Efficiency Click Reaction (BEB)
Use this protocol for coupling BEB to benzyl azide derivatives.[1]
Reagents:
-
Alkyne: this compound (1.0 equiv)[1]
-
Azide: Benzyl azide (1.0 equiv)[1]
-
Catalyst:
(1 mol%)[1] -
Reductant: Sodium Ascorbate (5 mol%)[1]
-
Solvent:
-BuOH / (1:1) or THF/ (if BEB precipitates)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of BEB and 1.0 mmol of azide in 2 mL of THF (BEB is hydrophobic;
-BuOH may not dissolve it fully). -
Catalyst Prep: In a separate vial, dissolve
(2.5 mg) and Sodium Ascorbate (10 mg) in 2 mL of water. The solution should turn bright yellow (active Cu(I)). -
Initiation: Add the aqueous catalyst solution to the THF organic phase. Vigorous stirring is essential to create an emulsion.[1]
-
Monitoring: Stir at RT for 30–60 minutes. Monitor by TLC (Hexane/EtOAc).[1] BEB (
) will disappear; the triazole product ( ) will appear. -
Workup: Dilute with water. The product will likely precipitate or can be extracted with DCM.
Reactivity Case Study: Sonogashira Coupling
In Palladium-catalyzed cross-couplings, the transmetallation step is critical.[2]
Performance Analysis
-
BEB Reactivity: Excellent. The slight electron-donating nature of the benzyl group makes the alkyne sufficiently nucleophilic for transmetallation with the Pd(II) species.
-
Comparison to PA: BEB typically shows comparable yields (85-95%) to PA.[1] The main advantage of BEB is in the purification stage; the resulting diarylalkyne is significantly less prone to
-stacking aggregation than simple diphenylacetylene derivatives, improving solubility in NMR solvents.
Protocol: Pd/Cu-Catalyzed Cross-Coupling
Standard conditions for coupling BEB with aryl iodides.
Reagents:
-
Aryl Halide: 4-Iodoanisole (1.0 equiv)[1]
-
Alkyne: BEB (1.2 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Co-Catalyst: CuI (1 mol%)[1]
-
Base/Solvent:
(degassed)[1]
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.[1]
-
Loading: Add Pd catalyst, CuI, and Aryl Iodide.
-
Solvent: Add degassed Triethylamine (3-5 mL per mmol).
-
Addition: Add BEB via syringe.
-
Reaction: Stir at RT (for Iodides) or 60°C (for Bromides) for 4–12 hours.
-
Purification: Filter off ammonium salts. Concentrate filtrate.[1] Flash chromatography (Hexanes) usually elutes the coupled product rapidly due to the benzyl tail.
Application: Polymerization (Poly-phenylacetylenes)
This is the area of greatest divergence.
-
Poly(Phenylacetylene): Often forms insoluble, brittle solids due to strong
stacking of the conjugated backbone, limiting processability. -
Poly(BEB): The pendant benzyl groups act as "internal plasticizers" and spacers. They disrupt the inter-chain stacking just enough to render the polymer soluble in common solvents (CHCl3, THF) without destroying the conjugation length.
Recommendation: If your goal is to study conductive polymers or molecular wires in solution, choose BEB over PA.[1]
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Acetylide." J. Am. Chem. Soc.[1]2005 , 127, 210–216.[1] Link[1]
-
Substituent Effects in Click Chemistry: Hein, J. E., et al. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides."[1] Chem. Soc. Rev.[1]2010 , 39, 1302-1315.[1] Link
-
Sonogashira Coupling Kinetics: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[1]2007 , 107, 874–922.[1] Link[1]
-
Polymer Solubility: Masuda, T., et al. "Polymerization of substituted phenylacetylenes."[1] Adv.[1] Polym. Sci.1984 , 81, 1-121.[1] (Foundational text on how substituents like benzyl improve solubility).
Sources
A Senior Application Scientist's Guide to Purity Assessment of 1-benzyl-4-ethynylbenzene Using Gas Chromatography-Mass Spectrometry (GC-MS)
For professionals in pharmaceutical research and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable downstream applications are built. 1-benzyl-4-ethynylbenzene, a key structural motif in medicinal chemistry and polymer science, is no exception. Its synthesis, often via Sonogashira coupling, can introduce a variety of impurities that can compromise reaction yields, alter pharmacological activity, or affect material properties.
This guide provides an in-depth, experience-driven comparison of methodologies for assessing the purity of this compound, with a core focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the rationale behind method development, the interpretation of complex data, and the establishment of a self-validating analytical protocol.
The Analytical Challenge: Why GC-MS for this compound?
This compound is a semi-volatile, thermally stable aromatic hydrocarbon, making it an ideal candidate for GC-based analysis. While High-Performance Liquid Chromatography (HPLC) is a powerful tool, GC often provides superior resolution for non-polar compounds of this nature and avoids complications related to solvent purity and disposal.
The coupling of GC with Mass Spectrometry (MS) is where the true analytical power lies. It provides two orthogonal data points for each analyte:
-
Retention Time (RT): A measure of how long a compound takes to travel through the GC column, which is characteristic of the compound under a specific set of conditions.
-
Mass Spectrum: A fragmentation "fingerprint" of the molecule, which provides definitive structural identification.
This dual-detection mechanism is indispensable for not only quantifying the main component but also for confidently identifying unknown impurities, a critical requirement outlined by regulatory bodies like the FDA and EMA.[1][2]
Deconstructing the Synthesis: Anticipating Potential Impurities
A robust analytical method is built on a foundational understanding of the sample's origin. The most common route to this compound is the palladium-copper catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.[3] This knowledge allows us to anticipate and proactively search for specific process-related impurities.
Common Impurities Arising from Sonogashira Synthesis:
| Impurity Type | Specific Example(s) | Rationale for Formation |
| Starting Materials | Benzyl bromide, 4-ethynyltoluene, Iodobenzene | Incomplete reaction or non-stoichiometric addition. |
| Homocoupling Products | 1,4-Bis(4-methylphenyl)buta-1,3-diyne, Bibenzyl | Undesired copper-catalyzed oxidative coupling of the terminal alkyne (Glaser coupling) or reductive coupling of the benzyl halide.[4][5][6] |
| Solvents | Toluene, Triethylamine, THF, DMF | Residual solvents from the reaction or purification steps.[7][8] |
| Related Impurities | Phenylacetylene, Styrene | Impurities in starting materials or side reactions like de-benzylation or hydrogenation.[9] |
This predictive approach transforms the analysis from a passive screening into an active, targeted investigation, significantly enhancing the trustworthiness of the results.
Method Development and Comparison: Optimizing for Specificity and Resolution
The choice of GC column and temperature program is the most critical factor in achieving baseline separation of the target analyte from its potential impurities.
Comparative Analysis of GC Columns
For a semi-polar compound like this compound, two common stationary phases are often considered.
| Parameter | Column A: Standard Non-Polar (5% Phenyl Polysiloxane) | Column B: Mid-Polar (50% Phenyl Polysiloxane) |
| Separation Principle | Primarily separates based on boiling point. | Introduces separation based on boiling point and dipole-dipole interactions. |
| Performance | Excellent. Provides sharp peaks for hydrocarbons. Good general-purpose choice.[10] | Potentially Better. May offer enhanced resolution between the main peak and closely related aromatic impurities with slight polarity differences. |
| Recommendation | Start with a standard non-polar column (e.g., DB-5ms, HP-5ms). It is robust and provides excellent performance for this class of compounds. Only move to a mid-polar column if co-elution of a critical impurity is observed. |
Validated Experimental Protocol for Purity Analysis
This protocol is designed to be self-validating by incorporating system suitability checks and bracketing standards.
Step 1: Sample and Standard Preparation
-
Solvent Selection: Use a high-purity, volatile solvent in which the analyte and potential impurities are freely soluble. Dichloromethane or Ethyl Acetate are excellent choices.
-
Analyte Stock Solution: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the chosen solvent to create a ~1 mg/mL solution.
-
Working Standard: Perform a serial dilution to create a 10 µg/mL working standard. This concentration is typically sufficient for good signal-to-noise without saturating the detector.
-
Blank: Prepare a vial containing only the solvent to ensure no contamination from the solvent or sample handling process.
Step 2: GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms) | Industry-standard column providing excellent resolution for a wide range of semi-volatile compounds.[10] |
| Injection Volume | 1 µL | Standard volume to avoid column overloading.[11] |
| Injector Temperature | 280 °C | Ensures complete and rapid volatilization of the analyte without causing thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a concentrated sample. Adjust lower for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C @ 15 °C/min, hold 5 min | A starting temperature well below the solvent boiling point, followed by a steady ramp to elute higher boiling impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization.[10] |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, high-energy ionization that produces reproducible, library-searchable fragmentation patterns. |
| Mass Scan Range | 40 - 450 amu | Covers the mass of the parent compound (192.26 g/mol ) and its expected fragments, while avoiding low-mass solvent interference. |
Step 3: Data Acquisition and Interpretation Workflow
The logical flow from sample injection to final purity report is crucial for ensuring data integrity.
Caption: Workflow for GC-MS purity assessment of this compound.
Decoding the Mass Spectrum: From Fragments to Identification
The mass spectrum provides the definitive structural evidence. For this compound (MW = 192.26), the EI mass spectrum is predicted to show several key fragments.
-
Molecular Ion (M⁺): A peak at m/z 192 corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Tropylium Ion: A very strong peak at m/z 91 . This is the base peak for most compounds containing a benzyl group and results from cleavage of the benzylic C-C bond to form the highly stable [C₇H₇]⁺ tropylium cation.[12]
-
Phenylacetylene Cation: A significant peak at m/z 101 , resulting from the loss of the benzyl radical ([M-91]⁺).
-
Other Fragments: Peaks at m/z 115 (loss of benzene), m/z 165 (loss of C₂H₃), and aromatic cluster patterns are also possible.
Table of Expected Fragments for Key Analytes:
| Compound | Molecular Weight | Expected M⁺ (m/z) | Key Fragment(s) (m/z) |
| This compound | 192.26 | 192 | 91 (Base Peak) , 101, 115, 165 |
| Benzyl Bromide | 171.04 | 170/172 (Br isotopes) | 91 |
| 4-Ethynyltoluene | 116.16 | 116 | 115, 91 |
| Bibenzyl | 182.26 | 182 | 91 |
| Diphenylbutadiyne | 202.25 | 202 | 202 (very stable) |
By extracting the mass spectrum for each impurity peak in the chromatogram and comparing it to this table and reference libraries (like NIST), a confident identification can be made.
Conclusion: Establishing a Gold Standard for Purity
The purity assessment of this compound by GC-MS is a powerful, reliable, and highly informative analytical technique. It surpasses simpler methods by providing not just a purity value, but a comprehensive impurity profile. By understanding the synthetic origin of the compound, anticipating potential by-products, and developing a targeted, robust GC-MS method, researchers and drug development professionals can ensure the quality and integrity of their materials. This analytical rigor is fundamental to achieving reproducible results in research and ensuring the safety and efficacy of final pharmaceutical products.[13]
References
-
Huynh, H. D. T., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Analytical Chemistry. Available at: [Link]
-
Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Available at: [Link]
-
Reddy, C. M., & Quinn, J. G. (1997). GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. DigitalCommons@URI. Available at: [Link]
-
Agboola, O., & Opayemi, O. S. (2016). GC-MS Analysis of Propolis of Indian Origin. ResearchGate. Available at: [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Scientific Instruments. Available at: [Link]
-
Buzzi, F. C., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Medistri. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
